
ミドドリン塩酸塩
概要
説明
ミドドリン塩酸塩は、主に起立性低血圧の治療に用いられる血管収縮薬および降圧剤です。 ミドドリン塩酸塩は、α-アドレナリン受容体作動薬として作用する活性型であるデスグリミドドリンに代謝されるプロドラッグです 。 この化合物は、血管を収縮させることで血圧を上昇させるのに役立ちます .
科学的研究の応用
Treatment of Orthostatic Hypotension
Midodrine is indicated for patients experiencing chronic orthostatic hypotension due to autonomic failure, including conditions such as:
- Bradbury-Eggleston Syndrome
- Shy-Drager Syndrome
- Diabetes Mellitus
- Parkinson's Disease
In clinical settings, midodrine has been shown to significantly increase standing systolic blood pressure and improve symptoms associated with orthostatic hypotension, such as dizziness, syncope, and fatigue. A placebo-controlled study involving 97 patients demonstrated that midodrine (10 mg) increased standing systolic blood pressure by 22 mm Hg (28%, p < 0.001) compared to placebo, highlighting its efficacy in managing this condition .
Clinical Case Studies
Several studies have documented the effectiveness of midodrine in various populations:
- Post-Spaceflight Orthostatic Hypotension : Research conducted by NASA indicated that midodrine could serve as a countermeasure for astronauts experiencing orthostatic hypotension after space missions. The study found that midodrine improved hemodynamic responses without causing hypertension in astronauts upon landing .
- Geriatric Patients : A study focused on elderly patients with symptomatic orthostatic hypotension reported that midodrine significantly alleviated symptoms and improved quality of life. The treatment was well-tolerated, with mild side effects such as scalp pruritus being the most common .
Side Effects and Considerations
While midodrine is generally well-tolerated, it can cause side effects including:
- Supine hypertension (elevated blood pressure when lying down)
- Urinary urgency
- Tingling or itching sensations
Due to the potential for marked elevation of supine blood pressure, careful monitoring is required during treatment initiation . It is recommended that midodrine therapy be reserved for patients whose daily lives are significantly impaired despite non-pharmacological interventions.
Future Directions and Research
Ongoing clinical trials are aimed at further elucidating the long-term benefits and risks associated with midodrine use. These studies are essential for establishing definitive clinical benefits beyond mere blood pressure elevation, particularly regarding improvements in daily functioning and quality of life for patients with chronic conditions .
作用機序
ミドドリン塩酸塩は、α1-アドレナリン受容体作動薬であるデスグリミドドリンに代謝されるプロドラッグです。 デスグリミドドリンは、細動脈および静脈血管系のα-アドレナリン受容体を活性化し、血管の緊張を高め、血圧を上昇させます 。 このメカニズムは、起立時に血圧が過度に低下するのを防ぐことで、起立性低血圧の症状を軽減するのに役立ちます .
生化学分析
Biochemical Properties
Midodrine hydrochloride forms an active metabolite, desglymidodrine, which is an alpha1-agonist . Desglymidodrine exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . This interaction increases vascular tone, leading to an elevation of blood pressure .
Cellular Effects
Midodrine hydrochloride has a significant impact on various types of cells and cellular processes. It influences cell function by increasing arteriolar and venous tone, which results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension .
Molecular Mechanism
The molecular mechanism of action of Midodrine hydrochloride involves its conversion to the active metabolite, desglymidodrine. Desglymidodrine acts as an agonist at the alpha1-adrenergic receptors expressed in the arteriolar and venous vasculature . This activation leads to an increase in vascular tone and a subsequent rise in blood pressure .
Temporal Effects in Laboratory Settings
After oral administration, midodrine is rapidly absorbed. The plasma levels of the prodrug peak after about half an hour, and decline with a half-life of approximately 25 minutes, while the metabolite reaches peak blood concentrations about 1 to 2 hours after a dose of midodrine and has a half-life of about 3 to 4 hours .
Metabolic Pathways
Midodrine hydrochloride is a prodrug that undergoes rapid deglycination in the liver and many other tissues to form its active metabolite, desglymidodrine .
Transport and Distribution
Midodrine hydrochloride is rapidly and almost completely absorbed in the body . It is absorbed from the gastrointestinal tract and deglycinated in the liver and many other tissues, principally to the active metabolite desglymidodrine .
Subcellular Localization
Desglymidodrine, the active metabolite of Midodrine hydrochloride, exerts its actions via activation of the alpha-adrenergic receptors of the arteriolar and venous vasculature . These receptors are typically located on the cell surface, suggesting that desglymidodrine acts at the cell membrane level. Specific subcellular localization within the cell has not been detailed in the literature.
準備方法
合成経路および反応条件
ミドドリン塩酸塩の合成には、2-アミノ-1-(2,5-ジメトキシフェニル)エタノールとN-保護されたグリシンを、1,1'-カルボニルジイミダゾール (CDI) の存在下で反応させることが含まれます。 次に、アミノ保護基を脱保護により除去します 。 このプロセスは効率的で費用対効果が高く、関与する中間体および試薬は有意な安全上のリスクをもたらしません .
工業生産方法
ミドドリン塩酸塩の工業生産は、通常、上記で説明したのと同じ合成経路に従い、高収率と純度を確保します。 最終生成物は、ミドドリンと製薬的に許容される酸を反応させて塩酸塩を形成することによって得られます .
化学反応の分析
反応の種類
ミドドリン塩酸塩は、次を含むいくつかの種類の化学反応を起こします。
一般的な試薬および条件
生成される主要な生成物
ミドドリン塩酸塩の代謝から生成される主な生成物はデスグリミドドリンであり、これは薬理作用をもたらす活性代謝物です .
科学研究への応用
ミドドリン塩酸塩は、次のような広範な科学研究への応用があります。
類似化合物との比較
ミドドリン塩酸塩は、フルドロコルチゾンなどの他の血管収縮薬と比較されることがよくあります。 どちらも起立性低血圧の治療に使用されますが、ミドドリン塩酸塩は、α1-アドレナリン受容体作動薬としての特異的な作用において独特です 。 一方、フルドロコルチゾンは、ミネラルコルチコイドであり、ナトリウムと水の保持を助け、血量を増やします 。 その他の類似の化合物には、ドキシドパがあり、これも起立性低血圧の治療に使用されますが、作用機序が異なります .
生物活性
Midodrine hydrochloride is a medication primarily used to treat orthostatic hypotension, a condition characterized by a significant drop in blood pressure upon standing. It acts as a selective agonist of the α1-adrenergic receptor, leading to peripheral vasoconstriction and increased blood pressure. This article explores the biological activity of midodrine, including its pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.
Pharmacokinetics
Midodrine is rapidly absorbed after oral administration, with peak plasma levels of the prodrug occurring approximately 30 minutes post-dose. The half-life of midodrine is around 25 minutes, while its active metabolite, desglymidodrine, reaches peak concentrations within 1 to 2 hours and has a half-life of 3 to 4 hours. The absolute bioavailability of midodrine, measured as desglymidodrine, is approximately 93% . Notably, neither midodrine nor desglymidodrine crosses the blood-brain barrier effectively, indicating a peripheral selectivity that minimizes central nervous system effects .
Midodrine's mechanism involves the stimulation of α1-adrenergic receptors, which results in vasoconstriction. This action increases systemic vascular resistance and elevates blood pressure. The drug is particularly effective in patients with neurogenic orthostatic hypotension, where autonomic regulation is impaired .
Case Studies and Clinical Trials
Several clinical studies have demonstrated the efficacy of midodrine in treating orthostatic hypotension:
- Phase III Study : A six-week placebo-controlled trial involving 82 patients with symptomatic neurogenic orthostatic hypotension showed that midodrine (10 mg three times daily) resulted in an average increase of 22 mmHg in standing systolic blood pressure compared to placebo .
- Multicenter Study : In a study with 171 participants, midodrine significantly improved standing systolic blood pressure and alleviated symptoms of lightheadedness and dizziness compared to placebo (p < 0.001) .
- Tilt-Table Testing : Another trial assessed patients' responses during tilt-table testing. Midodrine-treated patients had a significantly longer time before experiencing syncope compared to those receiving placebo .
Safety Profile
Midodrine is generally well-tolerated; however, some adverse effects have been reported:
- Common Side Effects : These include pilomotor reactions (piloerection), urinary retention, and supine hypertension . In clinical trials, side effects were mild to moderate and occurred in approximately 22% of the placebo group versus 27% in the midodrine group .
- Specific Case Reports : In patients with heart failure requiring vasopressor support, midodrine was successfully used to manage hypotension while allowing for the up-titration of heart failure medications without significant adverse effects .
Summary Table of Clinical Findings
Study Type | Sample Size | Treatment Regimen | Mean Change in Standing SBP | Statistical Significance |
---|---|---|---|---|
Phase III Trial | 82 | Midodrine 10 mg TID | +22 mmHg | p < 0.001 |
Multicenter Study | 171 | Midodrine 10 mg TID | Improved at all time points | p < 0.001 |
Tilt-Table Testing | Varies | Midodrine (dose varies) | Increased completion rate | p < 0.001 |
特性
IUPAC Name |
2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQZNBCJBRZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047493 | |
Record name | Midodrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43218-56-0, 3092-17-9 | |
Record name | Midodrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43218-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Midodrine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043218560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIDODRINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758429 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Midodrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.027 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MIDODRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59JV96YTXV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。